4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine
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Overview
Description
4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that features both chlorine and iodine substituents on an isoxazolo[4,5-c]pyridine core
Preparation Methods
The synthesis of 4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring followed by the introduction of chlorine and iodine substituents. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Comparison with Similar Compounds
4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure but differ in their substituents and biological activities.
Imidazo[4,5-b]pyridines: These compounds also have a fused ring system and are known for their diverse biological activities
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C6H3ClIN3O |
---|---|
Molecular Weight |
295.46 g/mol |
IUPAC Name |
4-chloro-7-iodo-[1,2]oxazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H3ClIN3O/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11) |
InChI Key |
AOJAEGQYWAFVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=NO2)N)C(=N1)Cl)I |
Origin of Product |
United States |
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